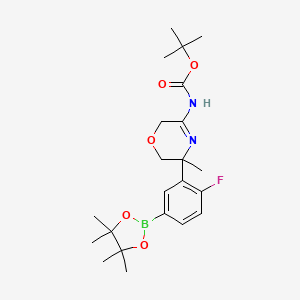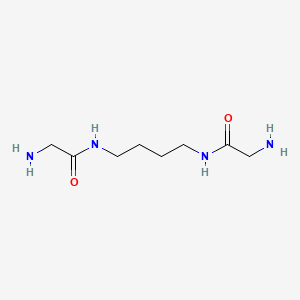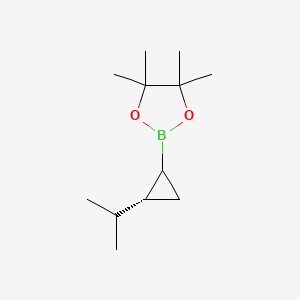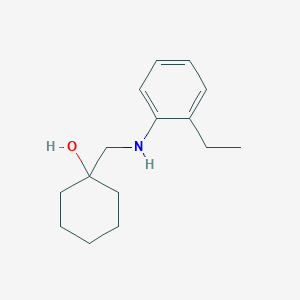
Boroxin, tris(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazines, which are known for their stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of cyanuric chloride with 3-nitrophenylboronic acid under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(3-nitrophenyl)-1,3,5-triazine: Similar in structure but lacks the boron atoms present in 2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane.
2,4,6-tris(benzyloxy)-1,3,5-triazine: Another triazine derivative with different substituents, leading to distinct chemical properties.
Uniqueness
2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane is unique due to the presence of boron atoms in its structure, which imparts additional stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and as a versatile reagent in organic synthesis .
Properties
CAS No. |
220210-17-3 |
|---|---|
Molecular Formula |
C18H12B3N3O9 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18H12B3N3O9/c25-22(26)16-7-1-4-13(10-16)19-31-20(14-5-2-8-17(11-14)23(27)28)33-21(32-19)15-6-3-9-18(12-15)24(29)30/h1-12H |
InChI Key |
CAMJLJORSAUJBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


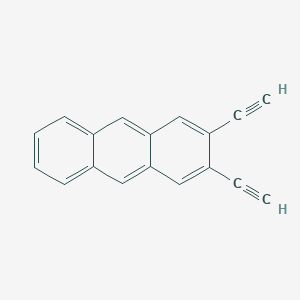
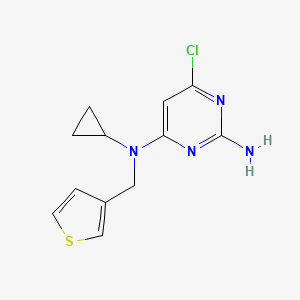

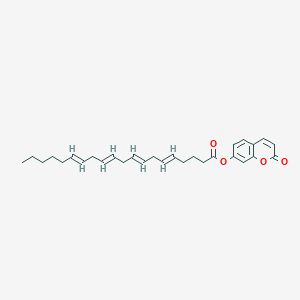
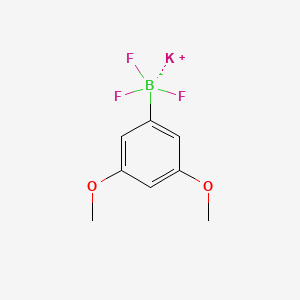

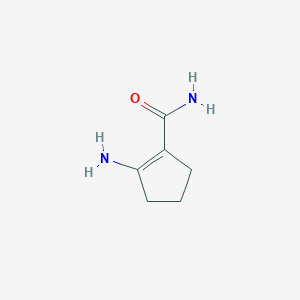
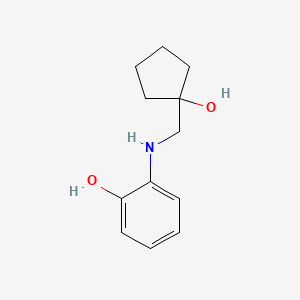
![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
